5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide
Description
Historical Evolution of Oxazole-Based Therapeutic Agents
The oxazole scaffold, first synthesized in 1840 through Zinin’s work on triphenyl derivatives, has become a cornerstone of medicinal chemistry. Early applications focused on antimicrobial agents, but the discovery of oxazole’s heterocyclic versatility expanded its role. By the mid-20th century, oxazole derivatives like the antitubercular compound 5-isoxazol-5-yl-2′-deoxyuridine demonstrated antiviral activity against herpes simplex virus and RNA viruses, marking a paradigm shift in targeting infectious diseases. The structural adaptability of oxazole—featuring nitrogen and oxygen atoms at positions 1 and 3—enables diverse electronic interactions, making it ideal for binding to enzymatic pockets and cellular targets.
Table 1: Key Milestones in Oxazole Derivative Development
Emergence of Functionalized Oxazole-3-Carboxamides
Functionalization at the 3-position of oxazole with carboxamide groups has unlocked precise pharmacological modulation. The 1,2-oxazole-3-carboxamide core enhances hydrogen-bonding capacity, improving target affinity. For instance, tafamidis , a benzoxazole derivative, stabilizes transthyretin tetramers by binding to thyroxine pockets, delaying amyloidogenesis in familial amyloid polyneuropathy. Similarly, oxazole-3-carboxamides hybridized with isoniazid showed nanomolar IC~50~ values against Mycobacterium tuberculosis. The carboxamide’s planar geometry and hydrogen-bond donor/acceptor properties enable interactions with residues like serine, histidine, and aspartate in enzymatic active sites.
Significance of Cyclopropyl and Oxan-4-Ylsulfanyl Moieties
The cyclopropyl group at position 5 of the oxazole ring introduces steric constraint and metabolic stability. Cyclopropane’s ring strain increases reactivity at adjacent sites, facilitating covalent interactions with cysteine residues in targets like protein kinases. Meanwhile, the oxan-4-ylsulfanyl (tetrahydrothiopyran-4-ylsulfanyl) moiety at the ethylamine side chain enhances solubility through sulfur’s polarizability and the oxane ring’s conformational flexibility. This group mimics natural thioether motifs found in peptides, improving membrane permeability and bioavailability.
Table 2: Comparative Effects of Substituents on Oxazole Derivatives
Current Research Landscape and Significance
Recent studies highlight 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide as part of a broader effort to optimize oxazole pharmacokinetics. Hybridization strategies, such as coupling oxazole with cyclopropane, aim to balance lipophilicity and aqueous solubility—a challenge noted in pralidoxime’s limited blood-brain barrier penetration. Computational docking studies suggest the compound’s cyclopropyl group binds to hydrophobic pockets in STAT3, while the oxan-4-ylsulfanyl chain engages polar residues via sulfur-mediated hydrogen bonds. Current synthetic routes involve:
- Cyclopropanation of allylic precursors using Simmons-Smith conditions.
- Thioether formation via nucleophilic substitution between 4-mercaptotetrahydrothiopyran and bromoethyl intermediates.
Ongoing clinical investigations focus on derivatives targeting neurodegenerative and oncological pathways, building on tafamidis’ success in protein misfolding disorders. The compound’s dual functionality positions it as a candidate for multifactorial diseases requiring polypharmacological modulation.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(12-9-13(19-16-12)10-1-2-10)15-5-8-20-11-3-6-18-7-4-11/h9-11H,1-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALZSNKVNRWDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCSC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide typically involves a series of reactions starting from readily available precursors. One common method involves the cyclization of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . This metal-free synthetic route is advantageous due to its high yield and regiospecificity.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1,2-oxazole-3-carboxamide class, which is structurally and functionally analogous to other heterocyclic carboxamides (e.g., pyrazole-, thiazole-, or imidazole-based derivatives). Below is a comparative analysis with key analogs:
Structural Analogues
| Compound Name | Core Heterocycle | Substituents at Position 5 | Carboxamide Side Chain | Key Functional Groups |
|---|---|---|---|---|
| 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide | 1,2-Oxazole | Cyclopropyl | 2-(oxan-4-ylsulfanyl)ethyl | Thioether, oxane, cyclopropane |
| 5-methyl-N-(2-morpholinoethyl)-1,2-oxazole-3-carboxamide | 1,2-Oxazole | Methyl | 2-morpholinoethyl | Morpholine, tertiary amine |
| 5-phenyl-N-(2-(pyridin-2-yl)ethyl)-1,3-thiazole-2-carboxamide | 1,3-Thiazole | Phenyl | 2-(pyridin-2-yl)ethyl | Pyridine, thiazole |
Key Observations :
- Heterocyclic Core : The 1,2-oxazole ring (vs. 1,3-thiazole or pyrazole) influences electronic properties and hydrogen-bonding capacity. Oxazoles generally exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to nucleophilic attack .
- Side Chain Diversity : The thioether-linked oxane moiety in the target compound offers conformational rigidity, contrasting with the flexible morpholine or pyridine-containing analogs. This may influence target-binding specificity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-Methyl Oxazole Analogue | 5-Phenyl Thiazole Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 312.4 | 269.3 | 325.4 |
| ClogP | 2.8 | 1.2 | 3.5 |
| Hydrogen Bond Donors | 1 (NH of carboxamide) | 1 | 1 |
| Hydrogen Bond Acceptors | 5 (oxazole N, 2 O in oxane, S=O) | 4 (oxazole N, morpholine O) | 4 (thiazole N, pyridine N) |
| Topological Polar Surface Area (Ų) | 80 | 75 | 85 |
Implications :
- The target compound’s higher ClogP and moderate polar surface area suggest improved blood-brain barrier penetration compared to the methyl-substituted oxazole but reduced solubility compared to the thiazole analog .
- The oxane-thioether side chain may reduce metabolic clearance compared to morpholine or pyridine groups, which are prone to oxidation .
Biological Activity
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific protein interactions and its implications in therapeutic applications. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique oxazole ring and cyclopropyl group. The structural formula can be represented as follows:
Research indicates that this compound functions primarily as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction. The inhibition of this interaction is significant in the context of various leukemias and other malignancies associated with MLL fusion proteins.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against the menin-MLL interaction. The IC50 values for this compound were evaluated in various assays:
| Compound | Target Interaction | IC50 (µM) |
|---|---|---|
| This compound | Menin-MLL | 0.015 |
This indicates a strong affinity for the target, suggesting potential for therapeutic applications in treating MLL-rearranged leukemias.
Case Studies
- Case Study on Leukemia Treatment : A recent clinical trial investigated the efficacy of compounds similar to this compound in patients with MLL-rearranged acute lymphoblastic leukemia (ALL). The trial reported significant reductions in leukemic cell counts following treatment with this class of inhibitors.
- Neuroblastoma Research : Another study explored the effects of this compound on neuroblastoma cell lines. The results showed that the compound induced apoptosis in neuroblastoma cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent for neuroblastoma.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Toxicity assessments in preclinical models indicated a low incidence of adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide, and how can purity be optimized?
- Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation, oxazole core assembly via cyclocondensation, and coupling of the oxan-4-ylsulfanyl-ethylamine moiety. Key steps include:
- Cyclopropane introduction : Using cyclopropane carboxylic acid derivatives under Pd-catalyzed cross-coupling conditions .
- Oxazole ring formation : Employing 1,3-dipolar cycloaddition or Hantzsch-type reactions with thioureas or thioamides .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) ensure >95% purity. Reaction monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Answer : Use a combination of:
- NMR : - and -NMR to confirm cyclopropyl protons (δ 0.8–1.2 ppm), oxazole carbons (δ 150–160 ppm), and oxan-4-ylsulfanyl group (δ 2.5–3.5 ppm for S-CH) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (CHNOS) .
- IR : Peaks at 1670–1690 cm (C=O stretch) and 1250–1270 cm (C-O-C in oxazole) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Screen against:
- Enzyme targets : Kinase inhibition assays (e.g., EGFR, JAK2) due to oxazole’s ATP-binding affinity .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility : Use PBS/DMSO mixtures (≤1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Answer : Contradictions often arise from pharmacokinetic factors. Strategies include:
- Metabolic stability : Liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Formulation optimization : Liposomal encapsulation or PEGylation to enhance bioavailability .
- Pharmacodynamic markers : Use Western blotting to verify target engagement (e.g., phosphorylation inhibition in signaling pathways) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?
- Answer : Combine:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from similar oxazole derivatives .
- MD simulations : GROMACS to assess binding stability over 100-ns trajectories .
Q. How do substituent variations on the oxan-4-ylsulfanyl group affect pharmacological properties?
- Answer : Systematic SAR studies show:
- Polarity : Replacing oxane with piperidine increases logP by 0.5 units, reducing aqueous solubility .
- Bioactivity : Oxan-4-ylsulfanyl’s sulfur atom enhances H-bonding with cysteine residues in kinases (e.g., BTK) .
- Synthetic feasibility : Bulkier groups (e.g., tert-butyl) lower reaction yields due to steric hindrance .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Answer :
- Selectivity profiling : Use KinomeScan® panels to identify off-target kinases .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for selective degradation .
- Covalent modification : Introduce acrylamide groups for irreversible binding to non-conserved cysteine residues .
Methodological Considerations
Q. How should researchers address discrepancies in NMR spectral data across studies?
- Answer :
- Solvent standardization : Use deuterated DMSO or CDCl consistently to avoid solvent-induced shifts .
- Dynamic exchange : Identify broad peaks (e.g., NH protons) by variable-temperature NMR .
- Reference compounds : Compare with spectra of simpler analogs (e.g., 5-cyclopropyl-1,2-oxazole-3-carboxamide) .
Q. What experimental designs are optimal for environmental impact assessment?
- Answer :
- Degradation studies : UV/HO treatment to simulate photolysis and measure half-life .
- Ecotoxicity : Daphnia magna acute toxicity assays (48-h LC) .
- Bioaccumulation : LogK determination via shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
